molecular formula C8H5N3O3S B12896674 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 97051-26-8

5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B12896674
CAS No.: 97051-26-8
M. Wt: 223.21 g/mol
InChI Key: CZNNPSZYRVSOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is unique due to its thiadiazole ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a biochemical probe.

Biological Activity

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies. The following sections provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.

The synthesis of this compound typically involves the reaction of 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide under alkaline conditions. The resulting thiadiazole derivatives have been characterized using various spectroscopic methods including IR and NMR spectroscopy .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Human colon carcinoma (HTC-116)
    • Hepatocellular carcinoma (HepG-2)

The compound showed an IC50 value indicating its effectiveness in inhibiting cancer cell proliferation. Comparative studies revealed that it outperformed several known anticancer agents in vitro .

CompoundCell LineIC50 (µM)Reference
This compoundHTC-11612.5
DoxorubicinHTC-1160.72

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. The presence of the nitrophenyl group enhances its interaction with microbial targets.

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans

The results indicated that the compound possesses moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been associated with several other pharmacological activities:

  • Anti-inflammatory : Demonstrated ability to reduce inflammation markers in vitro.
  • Anticonvulsant : Showed protective effects in seizure models with significant efficacy at specific dosages .
  • Antioxidant : Exhibited free radical scavenging activity, contributing to its potential neuroprotective effects .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Study on Anticancer Properties : A recent study synthesized various thiadiazole derivatives and evaluated their antiproliferative activity against cancer cell lines. The derivatives containing the nitrophenyl group showed enhanced cytotoxicity compared to those without it .
  • Antimicrobial Evaluation : In a comparative study against common pathogens, the compound displayed a broad spectrum of activity, particularly against Gram-positive bacteria .

Properties

CAS No.

97051-26-8

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

5-(4-nitrophenyl)-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C8H5N3O3S/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)

InChI Key

CZNNPSZYRVSOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.